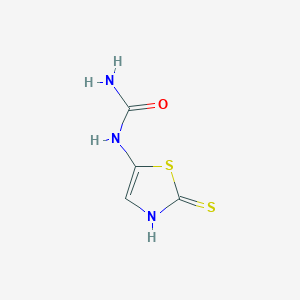![molecular formula C14H20O3 B8541686 Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is a chemical compound known for its antioxidant properties. It is a member of the hydroxyphenylcarboxylic acid esters family, which are widely used in various industrial applications due to their ability to stabilize materials against oxidative and thermal degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include a temperature range of 110-130°C and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as potassium hydroxide (KOH) instead of sodium methanolate. This method has been shown to improve the yield significantly, achieving up to 95% .
化学反应分析
Types of Reactions: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted esters
科学研究应用
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate has a wide range of applications in scientific research:
作用机制
The antioxidant activity of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is primarily due to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound also forms stable radicals that do not propagate further oxidative reactions . The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through hydrogen atom transfer (HAT) mechanisms .
相似化合物的比较
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is unique due to its specific structural configuration, which provides a balance between steric hindrance and reactivity. This balance enhances its antioxidant properties, making it more effective in stabilizing materials against oxidative degradation compared to some of its analogs .
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
methyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-9-6-10(8-12(15)17-5)7-11(13(9)16)14(2,3)4/h6-7,16H,8H2,1-5H3 |
InChI 键 |
QLCJLVRGGOCFBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)



![5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8541658.png)




